5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC15936961
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine -](/images/structure/VC15936961.png)
Specification
Molecular Formula | C7H5BrClN3 |
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Molecular Weight | 246.49 g/mol |
IUPAC Name | 5-bromo-4-chloro-1-methylpyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C7H5BrClN3/c1-12-7-4(2-11-12)6(9)5(8)3-10-7/h2-3H,1H3 |
Standard InChI Key | TUIAJMUAMBKDNS-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=NC=C(C(=C2C=N1)Cl)Br |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s core consists of a pyrazolo[3,4-b]pyridine system, a bicyclic structure formed by fusing a pyrazole ring (positions 1–3) with a pyridine ring (positions 4–6). Substituents include:
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Bromine at the 5-position, enhancing electrophilic reactivity.
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Chlorine at the 4-position, contributing to steric and electronic effects.
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Methyl group at the 1-position, providing steric bulk and modulating solubility.
The molecular formula is C₇H₅BrClN₃, with a molecular weight of 246.49 g/mol.
Physicochemical Properties
Key properties derived from computational and experimental data include:
Property | Value |
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Boiling Point | 311.0 ± 37.0 °C (Predicted) |
Density | 1.90 ± 0.1 g/cm³ |
pKa | 1.35 ± 0.30 (Predicted) |
The low pKa suggests weak acidity, likely attributable to the N–H proton in the pyrazole ring. The high density reflects the presence of heavy halogen atoms .
Synthesis and Manufacturing
Synthetic Routes
The preparation of pyrazolo[3,4-b]pyridine derivatives often begins with halogenated pyridine precursors. A patented method involves a ring-closing reaction using 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) with hydroxylamine hydrochloride as a catalyst . While this route yields the parent 1H-pyrazolo[3,4-b]pyridine, modifications are required to introduce bromine and chlorine substituents.
Halogenation Strategies
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Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) at elevated temperatures.
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Chlorination: Similar approaches with chlorine gas or sulfuryl chloride, though regioselectivity must be controlled to target the 4-position.
A multi-step synthesis could involve:
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Initial formation of the pyrazolo[3,4-b]pyridine core.
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Sequential halogenation at positions 4 and 5.
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Methylation at the 1-position using methyl iodide or dimethyl sulfate.
Industrial Production
Large-scale synthesis requires optimizing reaction conditions for yield and purity. Continuous flow reactors and automated systems may mitigate challenges associated with exothermic halogenation steps. Solvent selection (e.g., DMF, dichloromethane) and catalyst recovery are critical for cost efficiency .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyridine ring facilitates electrophilic attacks, particularly at the 6-position. Bromine and chlorine substituents direct incoming electrophiles to meta and para positions relative to themselves.
Cross-Coupling Reactions
The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). For example:
Such reactions enable diversification for drug discovery pipelines .
Applications in Drug Discovery
Agrochemical Uses
The chlorine and bromine atoms enhance lipid solubility, making the compound a candidate for insecticidal or herbicidal agents. Derivatives of similar scaffolds disrupt ion channels in pests .
Comparison with Analogous Compounds
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Difference: Lacks the 4-chloro substituent.
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Impact: Reduced steric hindrance and altered electronic properties, leading to higher reactivity in cross-coupling reactions.
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Difference: Absence of the 5-bromo group.
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Impact: Lower molecular weight and reduced potential for Suzuki couplings.
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Simultaneous introduction of bromine and chlorine requires precise control to avoid byproducts.
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Solubility Issues: The hydrophobic nature complicates aqueous-phase reactions.
Research Opportunities
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Biological Screening: Evaluate anticancer, antimicrobial, and neuroprotective activities.
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency.
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